1H-Benzimidazole-1-methanol

Vue d'ensemble

Description

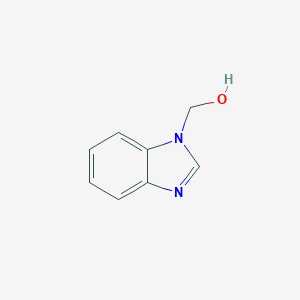

1H-Benzimidazole-1-methanol (CAS: 58566-85-1) is a benzimidazole derivative with a hydroxymethyl (-CH₂OH) substituent at the 1-position of the heterocyclic ring. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol and a polar surface area (PSA) of 38.05 Ų . The compound has been synthesized via alternative routes, such as starting from benzoaminal derivatives, as reported by Rivera et al. .

Mécanisme D'action

Target of Action

The primary targets of 1H-Benzimidazol-1-ylmethanol, a benzimidazole derivative, are believed to be tubulin proteins . Benzimidazole compounds have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

The mode of action of 1H-Benzimidazol-1-ylmethanol involves its interaction with tubulin proteins . The compound binds to these proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the normal cell division process can lead to various downstream effects, depending on the specific cell type and environment.

Pharmacokinetics

The compound’s molecular weight (14816) and predicted properties such as melting point (141-143 °C) and boiling point (~3213 °C at 760 mmHg) have been reported .

Result of Action

The result of 1H-Benzimidazol-1-ylmethanol’s action can vary depending on the specific cell type and environment. Its disruption of normal cell division through its interaction with tubulin proteins can lead to various cellular effects, potentially including cell death .

Analyse Biochimique

Cellular Effects

Benzimidazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazol-1-ylmethanol is not well-defined. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Activité Biologique

1H-Benzimidazole-1-methanol, a derivative of benzimidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, antiviral, and other pharmacological effects, supported by data tables and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole compounds are characterized by a bicyclic structure consisting of a benzene ring fused to an imidazole ring. These compounds have been extensively studied for their wide range of biological activities, including:

- Antimicrobial Activity : Effective against bacteria and fungi.

- Anticancer Effects : Inhibition of cancer cell proliferation.

- Antiviral Properties : Targeting viruses such as Hepatitis C.

- Antioxidant Activity : Protecting against oxidative stress.

The primary mechanism of action for this compound involves its interaction with tubulin proteins, disrupting normal cell division processes. This interaction can lead to various cellular effects, including apoptosis in cancer cells and inhibition of microbial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.39–0.78 | |

| Escherichia coli | 0.12–0.5 | |

| Candida albicans | 100–250 |

Studies have shown that the combination of this compound with surfactants like sodium dodecyl sulfate (SDS) enhances antifungal activity by increasing membrane permeability in fungal cells.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance, it demonstrated cytotoxic effects on cancer cell lines with an LC50 value indicating significant cell death at low concentrations .

Case Study : In a study involving human cancer cell lines, treatment with this compound resulted in a notable reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

The compound has also shown promise as an antiviral agent. It acts as an inhibitor of helicase enzymes in viruses such as Hepatitis C and Dengue virus. The IC50 values for these activities suggest effective inhibition at nanomolar concentrations .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound reveals favorable properties for drug development:

- Molecular Weight : 148.16 g/mol

- Melting Point : 141–143 °C

- Boiling Point : ~321 °C at 760 mmHg.

Toxicity studies indicate that while the compound exhibits significant biological activity, it maintains a relatively low cytotoxic profile in non-target cells, making it a candidate for further development in therapeutic applications .

Applications De Recherche Scientifique

Chemical Properties and Structure

1H-Benzimidazole-1-methanol has the molecular formula and a molecular weight of 148.16 g/mol. The compound features a benzimidazole ring fused with a hydroxymethyl group, which contributes to its diverse reactivity and biological activity.

Antiviral Activity

This compound has shown significant antiviral properties. It acts as an inhibitor of helicase enzymes in viruses such as Hepatitis C and Dengue virus. In vitro studies have demonstrated its efficacy with IC50 values indicating substantial inhibition of viral replication.

Table 1: Antiviral Activity Against Specific Viruses

| Virus | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Hepatitis C | 3.0 | Inhibition of NS5A protein |

| Dengue Virus | 5.5 | Helicase enzyme inhibition |

Anticancer Properties

Research indicates that this compound derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have been synthesized that show significant activity against breast cancer cells (MDA-MB-231) with MIC values comparable to standard chemotherapeutics .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | Compound Tested | MIC (μg/mL) |

|---|---|---|

| MDA-MB-231 | 2g | 8 |

| HepG2 | 121 | 4 |

| HCT-116 | 122 | 4 |

Antifungal Activity

The compound has also demonstrated antifungal properties. Studies indicate that it exhibits moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL. The combination of this compound with surfactants like sodium dodecyl sulfate (SDS) enhances its antifungal efficacy by increasing cell membrane permeability .

Synthetic Routes

Several synthetic methods exist for producing this compound, including:

- Reaction of ortho-phenylenediamines with benzaldehydes.

- Use of sodium metabisulfite as an oxidation agent.

These methods allow for the generation of various derivatives that can be tailored for specific biological activities.

Study on Antiviral Efficacy

A study conducted by Henderson et al. (2015) synthesized a series of benzimidazole derivatives, including this compound, which were evaluated for their inhibitory effects on Hepatitis C virus. The results indicated that certain derivatives exhibited EC50 values significantly lower than those of existing antiviral agents, demonstrating potential for development as new therapeutic agents .

Research on Anticancer Activity

In another investigation, a library of benzimidazole derivatives was screened for antiproliferative activity against various cancer cell lines. Compound 2g showed remarkable activity against MDA-MB-231 cells, highlighting the potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-Benzimidazole-1-methanol derivatives, and what reagents are critical for optimizing yield?

- Methodology :

- Condensation reactions : React benzimidazole with aldehydes or ketones under basic conditions (e.g., Na₂CO₃ in DMSO) to form derivatives. For example, acetyl chloride and benzimidazole yield 1-(H-benzo[d]imidazol-1-yl)ethenone via reflux .

- Mannich base synthesis : Use amines and formaldehyde to introduce hydroxymethyl groups, as seen in antitubercular benzimidazole analogs .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity, while ethanol/water mixtures facilitate crystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

- Spectroscopic techniques :

- NMR : ¹H and ¹³C NMR identify substituent positions. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex derivatives .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

- IR spectroscopy : Detects functional groups like -OH (broad ~3200 cm⁻¹) and C=N (sharp ~1600 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of this compound derivatives, and how are they addressed?

- Challenges :

- Crystal twinning or low-resolution data due to flexible substituents (e.g., methanol groups).

- Disorder in aromatic rings or solvent molecules.

- Solutions :

- Use SHELXL for robust refinement against high-resolution data, leveraging constraints for disordered regions .

- ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement parameters, aiding in interpreting disorder .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Key variables :

- Temperature : Controlled reflux (e.g., 1 hour at 80°C) reduces side reactions like over-acetylation .

- Catalyst : Sodium carbonate enhances nucleophilicity of benzimidazole nitrogen, improving regioselectivity .

- Workup : Ethyl acetate extraction isolates polar byproducts, while recrystallization (e.g., ethanol/water) purifies the target compound .

Q. How should discrepancies in spectroscopic data between synthesized derivatives be analyzed?

- Approach :

- Reproducibility checks : Repeat synthesis under identical conditions to rule out procedural errors.

- Complementary techniques : Combine NMR with X-ray crystallography to resolve stereochemical ambiguities .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

Q. Advanced Analytical Techniques

Q. What computational methods predict the bioactivity of this compound derivatives?

- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., tubulin for anticancer activity) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .

Q. How are impurities identified and quantified in this compound batches?

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. MS detects trace byproducts (e.g., unreacted benzimidazole) .

- Pharmacopeial standards : Compare retention times with EP/USP reference materials for validation .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 1H-Benzimidazole-1-methanol with structurally related benzimidazole derivatives:

Propriétés

IUPAC Name |

benzimidazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRZZKSGBFRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173214 | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19541-99-2 | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019541992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-1,3-benzodiazol-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzimidazole-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JT9V2QSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.